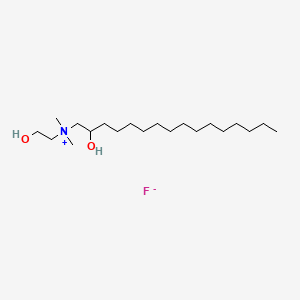
(2-Hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 284-388-9, also known as (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride typically involves the reaction of dimethylamine with a long-chain alkyl halide, followed by the introduction of a hydroxyethyl group. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted ammonium compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride is used as a surfactant in various reactions to stabilize emulsions and enhance reaction rates.
Biology
In biological research, this compound is used in cell culture media to improve cell adhesion and growth. It is also employed in the formulation of liposomes for drug delivery.
Medicine
In medicine, this compound is investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry
Industrially, this compound is used in the production of personal care products, such as shampoos and conditioners, where it acts as a conditioning agent.
Mécanisme D'action
The mechanism of action of (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride involves its surfactant properties. It reduces surface tension, allowing for better interaction between different phases in a mixture. This property is crucial in applications such as emulsification and cell culture, where it enhances the stability and effectiveness of formulations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide: Another surfactant with similar properties but different molecular structure.
Dodecylbenzenesulfonic acid: A surfactant used in similar applications but with a different mechanism of action.
Uniqueness
(2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride is unique due to its dual hydroxyethyl groups, which enhance its hydrophilic properties. This makes it particularly effective in applications requiring strong interaction with aqueous phases.
Propriétés
Numéro CAS |
84864-65-3 |
|---|---|
Formule moléculaire |
C20H44FNO2 |
Poids moléculaire |
349.6 g/mol |
Nom IUPAC |
2-hydroxyethyl-(2-hydroxyhexadecyl)-dimethylazanium;fluoride |
InChI |
InChI=1S/C20H44NO2.FH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2,3)17-18-22;/h20,22-23H,4-19H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
NWUIMHSUZKCLIG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


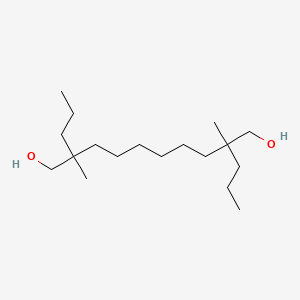

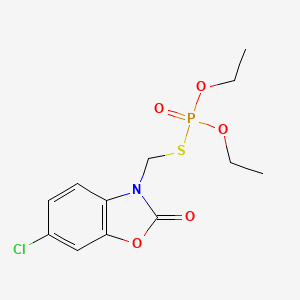
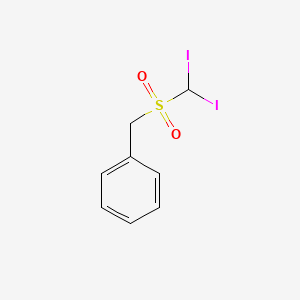

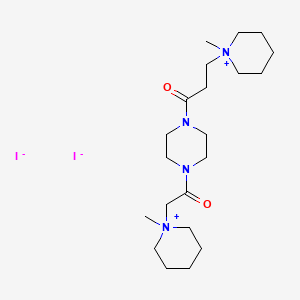


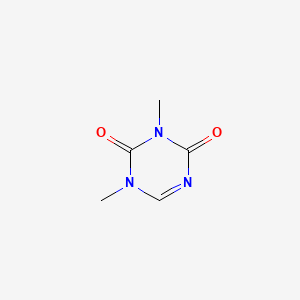
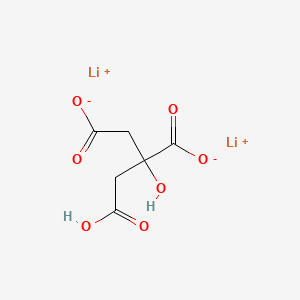
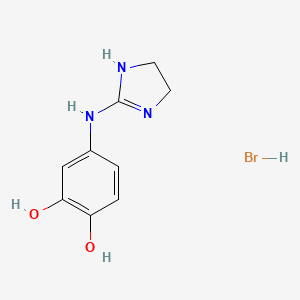
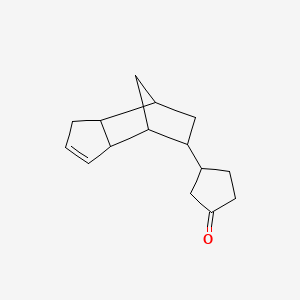
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)

